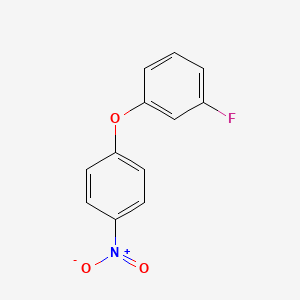
1-Fluoro-3-(4-nitrophenoxy)benzene
Descripción general
Descripción
“1-Fluoro-3-(4-nitrophenoxy)benzene” is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.2 . It is used in the synthesis of various fluoroaromatic compounds .
Synthesis Analysis
The synthesis of “1-Fluoro-3-(4-nitrophenoxy)benzene” can be achieved from 3-Fluorophenol and 1-Bromo-4-nitrobenzene . The exact process and conditions for this synthesis might vary and would be detailed in specific scientific literature.Molecular Structure Analysis
The molecular structure of “1-Fluoro-3-(4-nitrophenoxy)benzene” consists of a benzene ring with a fluorine atom and a nitrophenoxy group attached to it . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Fluoro-3-(4-nitrophenoxy)benzene” include its molecular weight (233.2), and its molecular formula (C12H8FNO3) . Other properties like boiling point, melting point, and density can be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis of Novel Chemical Compounds :
- 1-Fluoro-3-(4-nitrophenoxy)benzene has been used in the synthesis of various novel chemical compounds. For instance, it has been involved in the preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which further undergoes nucleophilic aromatic substitution, leading to new (pentafluorosulfanyl)benzenes with diverse substitution patterns (Javier Ajenjo et al., 2016). Such synthesis methods expand the range of chemical compounds available for various industrial and research purposes.
Development of Polyimide Materials :
- This compound is also significant in the synthesis and characterization of novel fluorine-containing polyetherimide materials. These materials are of interest due to their excellent thermal stability and potential applications in various fields, including coatings and semiconductors (Yu Xin-hai, 2010).
Fabrication of Chromophoric Xerogels :
- The compound has been utilized in the fabrication of chromophoric sol-gel materials. This process involves the nucleophilic substitution of the fluoro substituent of an activated aromatic molecule, leading to the development of materials with potential applications in optical technologies (A. Seifert et al., 2003).
Radioligand Synthesis for PET Imaging :
- In the field of medical imaging, this compound has been used in the synthesis of radioligands for positron emission tomography (PET). These radioligands are crucial for molecular imaging in neurological studies (S. Telu et al., 2011).
Preparation of Fluorinated Polyimides :
- The synthesis of soluble fluoro-polyimides using 1-Fluoro-3-(4-nitrophenoxy)benzene as a precursor is another significant application. These polyimides are known for their high thermal stability, low moisture absorption, and potential use in engineering plastics and membrane materials (K. Xie et al., 2001).
Development of Optical Waveguides :
- The compound has been used in the synthesis of polymers for potential use as materials in optical waveguides. This application is relevant in the field of telecommunications and data transfer technologies (Shude Xiao et al., 2003).
Molecular Structure Analysis and DNA Binding Studies :
- In molecular biology, derivatives of 1-Fluoro-3-(4-nitrophenoxy)benzene have been studied for their ability to bind to DNA, contributing to the understanding of molecular interactions and potential applications in drug development (A. Haider et al., 2011).
Safety and Hazards
Like all chemicals, “1-Fluoro-3-(4-nitrophenoxy)benzene” should be handled with care. Users should avoid breathing in dust, avoid prolonged or repeated contact with skin, and wash thoroughly after handling . It should be used only in well-ventilated areas and kept away from open flames, hot surfaces, and sources of ignition .
Propiedades
IUPAC Name |
1-fluoro-3-(4-nitrophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNOAVJAHCJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

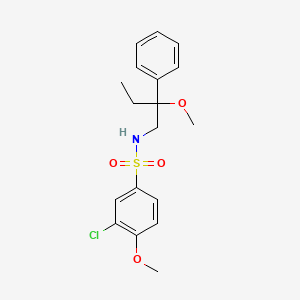
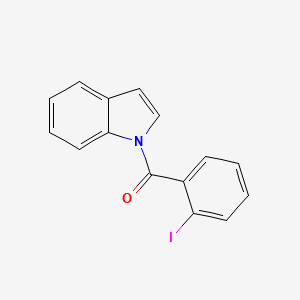
![(5E)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxyimino]-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B3020515.png)
![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3020517.png)



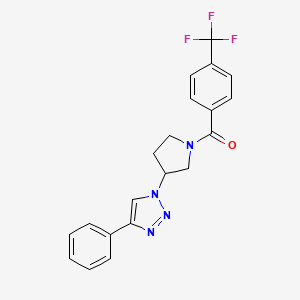
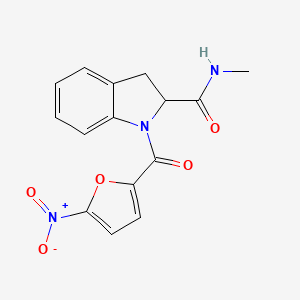
![2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3020526.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3020527.png)
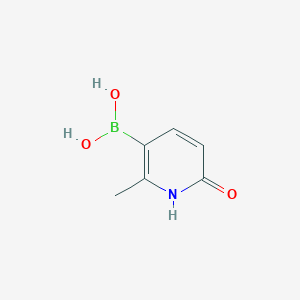
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclohexanamine](/img/structure/B3020530.png)
![1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3020531.png)